N-(呋喃-2-基甲基)-4-氧代-3-丙-2-烯基-2-(吡啶-3-基甲基硫烷基)喹唑啉-7-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

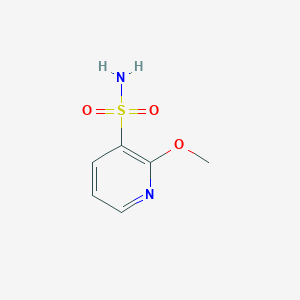

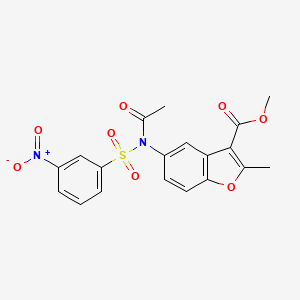

The compound "N-(furan-2-ylmethyl)-4-oxo-3-prop-2-enyl-2-(pyridin-3-ylmethylsulfanyl)quinazoline-7-carboxamide" is a complex molecule that likely exhibits a range of biological activities due to its structural features. It contains multiple pharmacophores, such as the furan ring, quinazoline core, and pyridine moiety, which are common in medicinal chemistry for their diverse biological activities.

Synthesis Analysis

The synthesis of quinazoline derivatives can be approached by using furan-2-carbaldehydes as C1 building blocks, as demonstrated in the synthesis of bioactive quinazolin-4(3H)-ones through a ligand-free photocatalytic C–C bond cleavage process . Although the specific synthesis of the compound is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis. For instance, the Povarov reaction, which is a type of imino-Diels-Alder reaction, has been used to synthesize hexahydro-2H-pyrano[3,2-c]quinoline analogues from dibenzo[b,d]furan and 9-methyl-9H-carbazole . This suggests that similar cyclization strategies could be employed in the synthesis of complex quinazoline derivatives.

Molecular Structure Analysis

The molecular structure of quinazoline derivatives is characterized by a bicyclic system consisting of a benzene ring fused to a pyrimidine ring. The presence of substituents such as the furan ring and pyridine moiety can influence the electronic distribution and conformational stability of the molecule, potentially affecting its biological activity. Electrophilic substitution reactions, as studied in the synthesis of 2-(fur-2-yl)thiazolo[4,5-f]quinoline and 2-(furan-2-yl)thiazolo[5,4-f]quinoline, are key reactions that can modify the quinazoline core and introduce functional groups that may enhance the compound's pharmacological profile .

Chemical Reactions Analysis

The quinazoline core can undergo various chemical reactions, including electrophilic and nucleophilic substitutions. For example, N-(quinolin-6-yl)furan-2-carboxamide was subjected to electrophilic substitution reactions such as nitration, bromination, formylation, and acylation . These reactions are crucial for the diversification of the quinazoline scaffold and can be used to fine-tune the biological properties of the resulting compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives are influenced by their molecular structure. The presence of heteroatoms such as nitrogen, oxygen, and sulfur within the molecule can affect its solubility, stability, and reactivity. The compound's lipophilicity, which is important for its pharmacokinetic profile, can be modulated by the nature and position of its substituents. Although the specific properties of "N-(furan-2-ylmethyl)-4-oxo-3-prop-2-enyl-2-(pyridin-3-ylmethylsulfanyl)quinazoline-7-carboxamide" are not provided, similar compounds have been shown to possess oral bioavailability and the ability to penetrate the brain, which are desirable characteristics for potential therapeutic agents .

科学研究应用

合成和反应性

N-(呋喃-2-基甲基)-4-氧代-3-丙-2-烯基-2-(吡啶-3-基甲基硫烷基)喹唑啉-7-甲酰胺由于其复杂的结构,在有机合成和药物化学研究中具有重要意义。研究表明,呋喃和吡啶衍生物可以通过多种方法合成,为创建生物活性分子提供了途径。例如,呋喃-2-甲醛已被用作合成生物活性喹唑啉-4(3H)-酮的有效绿色 C1 构建模块,通过无配体光催化 C-C 键断裂,表明了合成或改性目标化合物的潜在途径(Yu 等,2018)。此外,基于 N-(呋喃-2-基亚甲基)-4,6-二甲基-1H-吡唑并[3,4-b]吡啶-3-胺合成 N-烷基化的 1,2,4-三唑、1,3,4-恶二唑和 1,3,4-噻二唑的研究提供了对呋喃衍生物在复杂杂环系统中的反应性的见解,这可能与目标化合物的合成途径和反应性有关(El-Essawy & Rady,2011)。

抗菌和抗病毒活性

具有与 N-(呋喃-2-基甲基)-4-氧代-3-丙-2-烯基-2-(吡啶-3-基甲基硫烷基)喹唑啉-7-甲酰胺相似的结构特征的化合物已显示出有希望的抗菌和抗病毒活性。例如,具有呋喃-2-基的新型双阳离子咪唑并[1,2-a]吡啶已证明具有有效的抗原生动物作用,表明目标化合物也可能对各种病原体表现出显着的生物活性(Ismail 等,2004)。此外,合成和评估各种喹唑啉酮对日本脑炎病毒 (JEV) 和单纯疱疹病毒 I 型 (HSV-I) 的抗病毒活性突出了喹唑啉衍生物在开发新的抗病毒剂中的潜力,这可能扩展到目标化合物(Pandey 等,2008)。

属性

IUPAC Name |

N-(furan-2-ylmethyl)-4-oxo-3-prop-2-enyl-2-(pyridin-3-ylmethylsulfanyl)quinazoline-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N4O3S/c1-2-10-27-22(29)19-8-7-17(21(28)25-14-18-6-4-11-30-18)12-20(19)26-23(27)31-15-16-5-3-9-24-13-16/h2-9,11-13H,1,10,14-15H2,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGEFITAWOVBECC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC=CO3)N=C1SCC4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(furan-2-ylmethyl)-4-oxo-3-prop-2-enyl-2-(pyridin-3-ylmethylsulfanyl)quinazoline-7-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[[4-Chloro-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]prop-2-enamide](/img/structure/B2506295.png)

![N-[3-[4-(4-chlorophenyl)-3-cyano-6-[3-(trifluoromethyl)phenyl]pyridin-2-yl]oxyphenyl]acetamide](/img/structure/B2506300.png)

![3-[1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-(4-methoxybenzyl)propanamide](/img/no-structure.png)

![2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2506310.png)

![N-(4-tert-butylphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B2506311.png)

![N-(3-(dimethylamino)propyl)-3,5-dimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2506313.png)

![3-[(2-chloro-6-fluorophenyl)methyl]-8-(3,4-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2506314.png)

![2-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-4-methyl-6-pyrrolidin-1-ylpyrimidine](/img/structure/B2506315.png)